molecular formula C9H9I B1506962 4-Iodo-2,3-dihydro-1H-indene CAS No. 1285718-21-9

4-Iodo-2,3-dihydro-1H-indene

Cat. No.: B1506962
CAS No.: 1285718-21-9
M. Wt: 244.07 g/mol
InChI Key: MSVHXIIGNMLZCM-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H9I It is a derivative of indene, featuring an iodine atom at the 4-position of the indene ring system

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-iodo-2,3-dihydro-1h-indene, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Pharmacokinetics

It is known that the compound has low gastrointestinal absorption and is a cyp1a2 and cyp2d6 inhibitor . These properties can impact the bioavailability of this compound.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

It is known that the compound should be stored in a refrigerator , suggesting that temperature may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3-dihydro-1H-indene typically involves the iodination of 2,3-dihydro-1H-indene. One common method is the electrophilic aromatic substitution reaction, where iodine (I2) is used in the presence of a catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at a controlled temperature to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,3-dihydro-1H-indene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, typically under acidic conditions.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized products, including carboxylic acids and ketones.

  • Reduction: Reduction reactions can produce reduced derivatives, such as alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of substituted indenes with different functional groups.

Scientific Research Applications

4-Iodo-2,3-dihydro-1H-indene has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and interactions with biomolecules.

  • Industry: this compound can be utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Methyl-2,3-dihydro-1H-indene

  • 4-Chloro-2,3-dihydro-1H-indene

  • 4-Bromo-2,3-dihydro-1H-indene

Properties

IUPAC Name

4-iodo-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVHXIIGNMLZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720595
Record name 4-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285718-21-9
Record name 4-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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